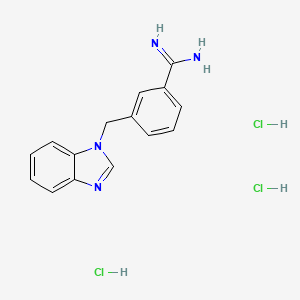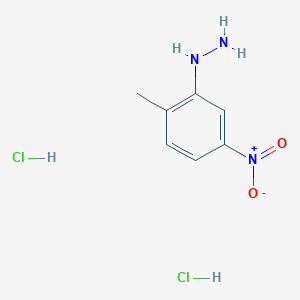![molecular formula C13H16BBrN2O2 B1519628 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1072152-50-1](/img/structure/B1519628.png)
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
The compound “5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrrole ring. The molecule also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is attached to the pyrrolopyridine core at the 3-position . The presence of the boronic ester group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds .
Chemical Reactions Analysis
As mentioned earlier, the presence of the boronic ester group suggests that this compound could be used in Suzuki-Miyaura cross-coupling reactions . This type of reaction is commonly used to form carbon-carbon bonds, which is a key step in the synthesis of many complex organic molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the boronic ester group could potentially make this compound reactive towards compounds containing suitable nucleophiles .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine Applications
Synthesis of Cholinergic Drugs: This compound serves as an important intermediate in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. Cholinergic drugs mimic the action of acetylcholine, a neurotransmitter involved in promoting digestion and bowel movements .
Organic Synthesis: In organic chemistry, this compound is valued for its versatility as a ligand, catalyst, and intermediate. It is particularly useful in reactions that form carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental to constructing complex organic molecules .
Ligand in Catalysis: As a ligand, it can bind to transition metals to form complexes that facilitate various catalytic reactions. This is crucial in processes like hydrogenation and oxidation where catalysts are needed to increase reaction rates or alter reaction pathways .
Hydrogenation Reactions: In hydrogenation, this compound can participate as an intermediate or catalyst to add hydrogen to other organic compounds. This reaction is important for converting unsaturated compounds to saturated ones .
Oxidation Reactions: It also plays a role in oxidation reactions where it helps in the addition of oxygen to organic substrates. This type of reaction is important for introducing functional groups like alcohols or ketones into molecules .
Substitution Reactions: Substitution reactions involve replacing one atom or group within a molecule with another. This compound can act as an intermediate or catalyst in such reactions, which are pivotal for modifying the structure of organic molecules .
Construction of Complex Molecules: The ability to form C-C and C-N bonds makes this compound a valuable tool for constructing complex molecules that can have applications ranging from pharmaceuticals to materials science .
Wirkmechanismus
Target of action
Compounds with a dioxaborolane group are often used in suzuki-miyaura cross-coupling reactions , which are widely used in medicinal chemistry for the creation of biologically active compounds.
Action environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the reactivity of the boronic ester group can be influenced by pH .
Eigenschaften
IUPAC Name |
5-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrN2O2/c1-12(2)13(3,4)19-14(18-12)10-7-17-11-9(10)5-8(15)6-16-11/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAJAQXOPJTWPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670160 | |
| Record name | 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
1072152-50-1 | |
| Record name | 5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)cyclopentyl]carbamate](/img/structure/B1519553.png)
![N-(cyclopropylmethyl)-4-[(cyclopropylmethyl)amino]-2-nitrobenzene-1-sulfonamide](/img/structure/B1519555.png)
![1-[2-(4-Ethylpiperazin-1-yl)-5-fluorophenyl]ethan-1-amine](/img/structure/B1519556.png)
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]ethan-1-amine](/img/structure/B1519557.png)






